4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol
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Overview
Description
4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol is an organic compound that belongs to the class of phenylethanolamines. This compound is characterized by the presence of a fluorine atom at the fifth position of the benzene ring, an amino group at the second position of the ethyl chain, and two hydroxyl groups at the first and second positions of the benzene ring. It is a derivative of catecholamines and has significant importance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 5-fluorocatechol.
Nitration: The starting material undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and ammonia can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and cardiovascular diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins in biological systems.
Pathways Involved: It can modulate various biochemical pathways, including those related to neurotransmission, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol: Lacks the fluorine atom at the fifth position.
4-(2-amino-1-hydroxyethyl)-5-chlorobenzene-1,2-diol: Contains a chlorine atom instead of a fluorine atom.
4-(2-amino-1-hydroxyethyl)-5-bromobenzene-1,2-diol: Contains a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom at the fifth position of the benzene ring in 4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol imparts unique chemical and biological properties to the compound. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
CAS No. |
86820-21-5 |
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Molecular Formula |
C8H10FNO3 |
Molecular Weight |
187.17 g/mol |
IUPAC Name |
4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C8H10FNO3/c9-5-2-7(12)6(11)1-4(5)8(13)3-10/h1-2,8,11-13H,3,10H2 |
InChI Key |
SBUQBFTXTZSRMH-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)O)F)C(CN)O |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)F)C(CN)O |
Synonyms |
5-fluoronorepinephrine 6-fluoronorepinephrine 6-fluoronorepinephrine monohydrochloride, (+-)-isomer 6-fluoronorepinephrine oxalate (1:1) 6-fluoronorepinephrine, (+-)-isomer 6-fluoronorepinephrine, (R)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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